Triethylene glycol dimethacrylate

説明

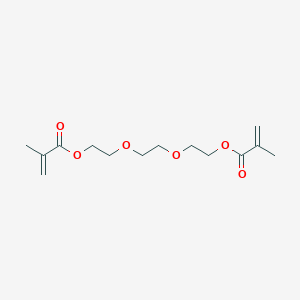

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O6/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSSEYVMGDIFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-31-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029607 | |

| Record name | Triethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

155 °C @ 0.13 kPa | |

| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

> 10% in acetone, > 10% in ethanol, > 10% in ether, > 10% in petroleum ether | |

| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.072 at 25 °C | |

| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00094 [mmHg] | |

| Record name | Triethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-16-0 | |

| Record name | Triethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedma | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedioxydiethyl dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOLDIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I47YJ5EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of Triethylene Glycol Dimethacrylate (TEGDMA) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of triethylene glycol dimethacrylate (TEGDMA), a critical monomer in the development of biomaterials, dental resins, and various drug delivery systems. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the core processes to aid researchers in producing high-purity TEGDMA for their specific applications.

Introduction

This compound (TEGDMA) is a low-viscosity, hydrophilic dimethacrylate monomer that serves as an excellent crosslinking agent in polymer systems.[1] Its flexibility, imparted by the triethylene glycol backbone, and its ability to undergo rapid polymerization via free-radical initiation make it a versatile building block in a wide array of research and commercial applications, particularly in the formulation of dental composites and adhesives.[1][2] The purity of TEGDMA is paramount, as impurities can adversely affect the mechanical properties, biocompatibility, and long-term stability of the final polymeric material. This guide details a reliable method for its synthesis and subsequent purification to achieve the high purity required for research and development.

Synthesis of this compound

The most common and efficient method for synthesizing TEGDMA is through the esterification of triethylene glycol with methacrylic acid.[2] This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Reaction Principle

The synthesis involves the reaction of the hydroxyl groups of triethylene glycol with the carboxylic acid groups of methacrylic acid to form ester linkages, with water as a byproduct. To prevent premature polymerization of the methacrylate (B99206) groups, a polymerization inhibitor is crucial.

Experimental Protocol

This protocol is based on a vacuum esterification method which has been shown to produce high-purity TEGDMA with high yields.[3][4]

Materials:

-

Triethylene glycol (TEG)

-

Methacrylic acid (MAA)

-

Toluene (B28343) (solvent)

-

p-Toluenesulfonic acid (catalyst)[3] or Methane (B114726) sulfonic acid (catalyst)[5][6]

-

Thiophenothiazine (polymerization inhibitor A)

-

2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor B)

-

Sodium hydroxide (B78521) (NaOH) solution (for washing)

Equipment:

-

Esterification reactor equipped with a stirrer, thermometer, and a reflux condenser with a water separator (Dean-Stark apparatus)

-

Vacuum pump

-

Washing container (separatory funnel)

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In the esterification reactor, combine triethylene glycol and methacrylic acid. Add toluene in a quantity that is 50-90% of the total mass of the reactants.[3][4]

-

Addition of Catalyst and Inhibitor: Add p-toluenesulfonic acid (1.2-4.2% of the total reactant mass) as the catalyst and thiophenothiazine (0.3-0.5% of the total reactant mass) as polymerization inhibitor A.[3]

-

Reaction under Vacuum: Stir the mixture and reduce the pressure in the reactor to -0.04 to -0.08 MPa.[3][4]

-

Heating and Reflux: Gradually heat the reactor until the mixture begins to reflux. The water formed during the reaction will be collected in the water separator.

-

Monitoring the Reaction: Continue the reaction until no more water is collected or the acid value of the reaction mixture drops to 3-5 mgKOH/g.[3][4]

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, catalyst, solvent, and byproducts. A multi-step purification process is necessary to obtain high-purity TEGDMA.

Purification Protocol

Procedure:

-

Washing: Transfer the cooled reaction mixture to a washing container. Add a sodium hydroxide solution to neutralize the acidic catalyst and any unreacted methacrylic acid, adjusting the pH to 7-8.[3][4] Allow the layers to separate and remove the lower aqueous layer. Repeat the washing with water until the aqueous layer is neutral.

-

Solvent Removal and Product Distillation: Transfer the organic layer to a distillation apparatus. Add 2,6-di-tert-butyl-4-methylphenol (BHT) as polymerization inhibitor B.

-

Vacuum Distillation:

-

First, remove the toluene solvent by distillation under reduced pressure.

-

After the solvent is removed, further reduce the pressure and distill the this compound to obtain the purified product.[7]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and purification of TEGDMA.

Table 1: Reactant and Catalyst Ratios

| Component | Molar Ratio / Weight Percentage | Reference |

| Methacrylic Acid : Triethylene Glycol | 2.2 : 1 | [8] |

| Toluene (solvent) | 50-90% of total reactant mass | [3][4] |

| p-Toluenesulfonic acid (catalyst) | 1.2-4.2% of total reactant mass | [3] |

| Thiophenothiazine (inhibitor A) | 0.3-0.5% of total reactant mass | [3] |

Table 2: Reaction and Purification Parameters

| Parameter | Value | Reference |

| Reaction Pressure | -0.04 to -0.08 MPa | [3][4] |

| Reaction Endpoint (Acid Value) | 3-5 mgKOH/g | [3][4] |

| pH for Washing Step | 7-8 | [3][4] |

Table 3: Reported Yields and Purity

| Synthesis Method | Reported Yield | Reported Purity | Reference |

| Vacuum Esterification | > 70% | High Purity | [3] |

| Transesterification with MMA | > 99% | Not specified | [9] |

Characterization of Purified TEGDMA

The purity and identity of the synthesized TEGDMA should be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the TEGDMA molecule.

Table 4: Characteristic FTIR Peaks of TEGDMA

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1718 | C=O stretching of the ester | [8] |

| 1636 | C=C stretching of the methacrylate group | [1] |

| 1320 | C-O stretching | [1] |

| 1162 | C-O-C stretching of the ether linkage | [8] |

| 990, 650 | Vibrations of the terminal =CH₂ group | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of TEGDMA.

Table 5: ¹H NMR Chemical Shifts for TEGDMA

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.1 | s | =CH₂ (vinylic proton) |

| ~5.5 | s | =CH₂ (vinylic proton) |

| ~4.3 | t | -O-CH₂-CH₂-O- |

| ~3.7 | t | -O-CH₂-CH₂-O- |

| ~1.9 | s | -CH₃ |

Table 6: ¹³C NMR Chemical Shifts for TEGDMA

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~136 | C=C (quaternary carbon) |

| ~125 | C=C (methylene carbon) |

| ~69 | -O-CH₂-CH₂-O- |

| ~64 | -O-CH₂- |

| ~18 | -CH₃ |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the purity of TEGDMA and to quantify any residual impurities.

Table 7: Typical HPLC and GC-MS Parameters for TEGDMA Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Reference |

| HPLC | C18 reverse-phase | Acetonitrile/water gradient | UV | [11][12] |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | [13][14] |

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Conclusion

This guide provides a comprehensive framework for the synthesis and purification of high-purity this compound for research purposes. By following the detailed experimental protocols and utilizing the characterization methods outlined, researchers can confidently produce and verify the quality of their TEGDMA, ensuring the reliability and reproducibility of their subsequent experiments and material formulations. The provided quantitative data and visual workflows serve as valuable resources for planning and executing the synthesis and purification of this important monomer.

References

- 1. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102146033A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. NIScPR Online Periodical Repository: Selective esterification of triethylene glycol with methacrylic acid using methane sulphonic acid [nopr.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. sfdchem.com [sfdchem.com]

- 8. ikm.org.my [ikm.org.my]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC ANALYSIS OF ELUTED MONOMERS FROM DENTAL COMPOSITE USING DIFF...: Ingenta Connect [ingentaconnect.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. SPME and GC-MS analysis of this compound released from dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of TEGDMA Monomer for Polymer Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of triethylene glycol dimethacrylate (TEGDMA), a monomer widely utilized in the formulation of polymers for dental and medical applications. This document details quantitative data, experimental methodologies, and the fundamental polymerization mechanism to support advanced polymer research and development.

Core Physicochemical Properties of TEGDMA

TEGDMA is a hydrophilic, low-viscosity dimethacrylate monomer that serves as an excellent crosslinking agent in polymer systems.[1] Its properties, such as low viscosity, make it a valuable reactive diluent for more viscous monomers like Bis-GMA, facilitating easier handling and application.[2][3] The following tables summarize the key quantitative physicochemical properties of TEGDMA monomer.

| General Properties | Value | References |

| Chemical Name | This compound | [4] |

| CAS Number | 109-16-0 | [4] |

| Molecular Formula | C14H22O6 | [5] |

| Molecular Weight | 286.33 g/mol | [4] |

| Appearance | Colorless or light yellow clear liquid | [4][5] |

| Odor | Mild ester-like | [4] |

| Physical Properties | Value | References |

| Density | 1.092 g/mL at 25 °C | [1][6][7] |

| 1.065 g/cm³ at 20°C | [4] | |

| Refractive Index (n20/D) | 1.461 | [1][6][7] |

| Viscosity | 5-15 cps (mPa·s) at 25 °C | [5][8] |

| 15–25 mPa·s at 25°C | [4] | |

| ~0.05 Pa·s | [1][3] | |

| Boiling Point | 170-172 °C at 5 mmHg | [1][6][7] |

| 170 - 172 °C at 7 hPa | ||

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Water Solubility | 3600 mg/L at 37 °C |

| Polymer-Related Properties | Value | References |

| Water Sorption (Homopolymer) | 6.33 wt% | [9] |

| Solubility (Homopolymer) | Highest among tested dimethacrylates | [10] |

| Contact Angle | Lower (more hydrophilic) with increased TEGDMA content | [11] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of TEGDMA are outlined below.

Density Measurement (Water Displacement Method)

This method determines the density of an irregularly shaped solid by measuring the volume of water it displaces.

Protocol:

-

Weigh the TEGDMA-based polymer sample to determine its mass (m).

-

Fill a graduated cylinder with a known volume of distilled water (V_initial).

-

Carefully immerse the polymer sample in the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached.

-

Record the new water level (V_final).

-

The volume of the polymer sample (V) is calculated as V = V_final - V_initial.

-

The density (ρ) is then calculated using the formula: ρ = m / V.[6][12]

Refractive Index Measurement

The refractive index is determined using a refractometer.

Protocol:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard with a known refractive index.

-

Apply a small drop of TEGDMA monomer onto the surface of the prism.

-

Close the prism and allow the sample to spread evenly.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the instrument's scale.[13] For opaque polymer samples, specialized techniques like swept-source optical coherence tomography (SS-OCT) may be required.[14]

Viscosity Measurement

The viscosity of TEGDMA monomer is measured using a rotational rheometer.

Protocol:

-

Set the rheometer to the desired temperature (e.g., 25 °C).

-

Select the appropriate geometry (e.g., parallel plate or cone and plate).

-

Place a small amount of the TEGDMA monomer onto the lower plate of the rheometer.

-

Lower the upper geometry to the specified gap distance.

-

Apply a controlled shear rate or shear stress and measure the resulting resistance to flow.

-

The viscosity is calculated by the instrument based on the applied shear and the measured stress.[15][16][17]

Water Sorption and Solubility (ISO 4049)

This protocol, based on ISO 4049, is used to determine the water sorption and solubility of the polymerized TEGDMA.[3][10][11][18][19]

Protocol:

-

Prepare disc-shaped specimens of the polymerized TEGDMA (typically 15 mm in diameter and 1 mm thick).

-

Place the specimens in a desiccator at 37 °C and weigh them periodically until a constant mass (m1) is achieved.

-

Immerse the discs in distilled water at 37 °C.

-

At regular intervals, remove the specimens, blot dry any surface water, and weigh them until a constant mass (m2) is reached.

-

After water saturation, recondition the specimens in the desiccator until a constant mass (m3) is obtained.

-

Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas:

-

Wsp = (m2 - m3) / V

-

Wsl = (m1 - m3) / V where V is the volume of the specimen.[3]

-

Polymerization of TEGDMA

TEGDMA undergoes free-radical polymerization, a chain-reaction process that can be initiated by light (photopolymerization) or heat.[2][4] In dental and medical applications, photopolymerization is common, often utilizing a photoinitiator system such as camphorquinone (B77051) (CQ) and a tertiary amine co-initiator.[8]

Free-Radical Polymerization Workflow

The following diagram illustrates the general workflow of free-radical polymerization of TEGDMA.

Caption: General workflow of TEGDMA free-radical polymerization.

Camphorquinone Photoinitiation Pathway

The diagram below details the photoinitiation process using the camphorquinone/amine system.

Caption: Photoinitiation pathway of TEGDMA with Camphorquinone.

References

- 1. Synthesis and characterization of a novel resin monomer with low viscosity | Pocket Dentistry [pocketdentistry.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 5. Development of a new photoinitiation system for dental light-cure composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chm.uri.edu [chm.uri.edu]

- 7. byjus.com [byjus.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Sorption of water, ethanol or ethanol/water solutions by light-cured dental dimethacrylate resins | Pocket Dentistry [pocketdentistry.com]

- 11. dt.mahidol.ac.th [dt.mahidol.ac.th]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dt.mahidol.ac.th [dt.mahidol.ac.th]

- 19. The effect of refractive index of fillers and polymer matrix on translucency and color matching of dental resin composite - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of TEGDMA in Free-Radical Photopolymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol dimethacrylate (TEGDMA) is a crucial monomer in free-radical photopolymerization, widely utilized in dental composites, adhesives, and various biomaterials. Its high reactivity and ability to form cross-linked networks contribute significantly to the mechanical strength and stability of the final polymer. This technical guide delves into the core mechanism of TEGDMA's action in free-radical photopolymerization, providing a detailed overview of the process, quantitative data from key studies, and experimental protocols.

The Fundamental Mechanism of Free-Radical Photopolymerization

The photopolymerization of TEGDMA is a chain reaction process initiated by the generation of free radicals upon exposure to light of a specific wavelength. This process can be broadly divided into three main stages: initiation, propagation, and termination.

Initiation: This stage involves the use of a photoinitiator system that absorbs light energy to produce reactive free radicals. These systems are typically classified as Type I or Type II.

-

Type I Photoinitiators (Cleavage Initiators): These initiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and monoacylphosphine oxide (MAPO), undergo direct fragmentation upon light absorption to generate free radicals.[1][2][3] This process is generally more efficient in radical generation compared to Type II systems.[1][3]

-

Type II Photoinitiators (H-abstraction Initiators): This system involves a combination of a photosensitizer, most commonly camphorquinone (B77051) (CQ), and a co-initiator, typically a tertiary amine like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA).[1][2][4][5] Upon light absorption, CQ gets excited to a triplet state and then abstracts a hydrogen atom from the amine co-initiator, resulting in the formation of an amino alkyl radical that initiates polymerization.[4]

Propagation: The free radicals generated during initiation react with the methacrylate groups of TEGDMA monomers, leading to the formation of a growing polymer chain. This process continues as the radical end of the chain attacks the double bonds of subsequent monomer molecules. In formulations containing other dimethacrylate monomers like Bis-GMA, TEGDMA acts as a reactive diluent, enhancing monomer mobility and facilitating a higher degree of conversion.[6][7][8][9]

Termination: The polymerization process ceases when two growing polymer chains react with each other (combination or disproportionation) or when they react with other radical species in the system.

Quantitative Data on TEGDMA Photopolymerization

The efficiency and kinetics of TEGDMA photopolymerization have been extensively studied. The following tables summarize key quantitative data from various research articles.

Table 1: Comparison of Type I and Type II Photoinitiator Systems in Bis-GMA/TEGDMA Polymerization

| Photoinitiator System | Concentration (wt%) | Light Exposure Time (s) | Maximum Degree of Conversion (%) | Reference |

| TPO (Type I) | 0.5 | 5 | 78 | [1] |

| CQ/amine (Type II) | 0.5 | 20 | 65 | [1] |

| MAPO (Type I) | 0.42 | 3 | Higher than CQ for most co-monomer mixtures | [2] |

| CQ/DMAEMA (Type II) | 0.20/0.80 | 20 | Lower than MAPO for most co-monomer mixtures | [2] |

Table 2: Influence of Bis-GMA/TEGDMA Ratio on the Degree of Conversion (DC)

| Bis-GMA/TEGDMA Ratio (wt/wt) | Degree of Conversion (%) (FTIR) | Degree of Conversion (%) (DTA) | Reference |

| 75/25 | - | - | |

| 70/30 | Increased with TEGDMA proportion | Increased with TEGDMA proportion | [9] |

| 50/50 | Increased with TEGDMA proportion | Increased with TEGDMA proportion | [9] |

| 20/80 | - | - | [2][10] |

| 40/60 | - | - | [2] |

| 60/40 | - | - | [2] |

| 80/20 | - | - | [2] |

Table 3: Polymerization Kinetics of TEGDMA and Bis-GMA/TEGDMA Mixtures

| Resin Composition | Light Intensity (mW/cm²) | Final Conversion (%) | Conversion at Max. Rate (%) | Reference |

| TEGDMA | 0.1 | 34 | 18 | [6] |

| TEGDMA | 12 | 60 | 27 | [6] |

| Equimolar Bis-GMA/TEGDMA | 0.1 | 43 | 10 | [6] |

| Equimolar Bis-GMA/TEGDMA | 12 | 53 | 9 | [6] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to study TEGDMA photopolymerization.

Measurement of Degree of Conversion (DC) using Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To determine the extent of monomer conversion to polymer by monitoring the change in the concentration of methacrylate double bonds.

Materials:

-

Bis-GMA/TEGDMA monomer mixture with photoinitiator.

-

Potassium bromide (KBr) discs or Attenuated Total Reflectance (ATR) crystal.

-

FTIR spectrometer.

Protocol:

-

A baseline FTIR spectrum of the unpolymerized monomer mixture is recorded. The absorbance peak corresponding to the aliphatic C=C stretching vibration (typically around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹ for Bis-GMA containing resins) are identified.[11]

-

A thin film of the monomer mixture is placed between two KBr discs or directly onto an ATR crystal.

-

The sample is irradiated with a light source of a specific wavelength and intensity for a defined period.

-

Immediately after irradiation, a second FTIR spectrum of the polymerized sample is recorded.

-

The degree of conversion is calculated using the following formula, based on the change in the ratio of the aliphatic C=C peak height to the internal standard peak height before and after polymerization.[11][12][13]

Real-time Monitoring of Polymerization Kinetics using Differential Photocalorimetry (DPC)

Objective: To study the kinetics of the photopolymerization reaction by measuring the heat flow associated with the exothermic polymerization process.

Materials:

-

Monomer mixture with photoinitiator.

-

Differential Photocalorimeter equipped with a light source.

-

Aluminum DSC pans.

Protocol:

-

A small, precisely weighed amount of the monomer mixture is placed in an aluminum DSC pan.

-

The pan is placed in the DPC cell, and the system is allowed to equilibrate at a constant temperature.

-

The sample is then exposed to light of a specific wavelength and intensity.

-

The heat flow from the sample is recorded as a function of time.

-

The rate of polymerization is proportional to the heat flow, and the total degree of conversion can be calculated by integrating the heat flow over time and dividing by the theoretical heat of polymerization for the methacrylate group.[6][7]

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in TEGDMA photopolymerization.

Caption: Free-radical photopolymerization mechanism of TEGDMA.

Caption: Experimental workflow for determining the degree of conversion.

References

- 1. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]

- 3. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy | Pocket Dentistry [pocketdentistry.com]

- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oraljournal.com [oraljournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]

- 9. 43.230.198.52 [43.230.198.52]

- 10. researchgate.net [researchgate.net]

- 11. lume.ufrgs.br [lume.ufrgs.br]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Spectral Analysis Techniques for Triethylene Glycol Dimethacrylate (TEGDMA) Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core spectral analysis techniques for the characterization of triethylene glycol dimethacrylate (TEGDMA). It offers detailed experimental protocols, data presentation in structured tables, and visualizations of experimental workflows and molecular structures to facilitate a deeper understanding of these methodologies.

Introduction to TEGDMA and the Importance of Spectral Analysis

This compound (TEGDMA) is a crucial monomer widely utilized in the formulation of polymer-based materials, particularly in the dental and medical fields.[1] Its properties, such as low viscosity and the ability to form a cross-linked network, make it an essential component in dental composites and adhesives.[2][3] The extent of polymerization, or degree of conversion (DC), of TEGDMA is a critical parameter that directly influences the mechanical properties, biocompatibility, and longevity of the final product.[4] Incomplete polymerization can lead to the leaching of residual monomers, which may have cytotoxic effects.[1]

Spectral analysis techniques are indispensable tools for the qualitative and quantitative characterization of TEGDMA. These methods allow for the identification of the molecule, the elucidation of its structure, and the real-time monitoring of its polymerization kinetics. This guide will focus on the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of TEGDMA.

Chemical Structure of TEGDMA

Understanding the chemical structure of TEGDMA is fundamental to interpreting its spectral data. The molecule possesses two terminal methacrylate (B99206) groups, which are the sites of polymerization, connected by a flexible triethylene glycol chain.

Figure 1: Chemical Structure of this compound (TEGDMA).

Spectroscopic Techniques for TEGDMA Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring chemical reactions such as polymerization.[5] In the context of TEGDMA, FTIR is primarily used to determine the degree of conversion by monitoring the decrease in the intensity of the carbon-carbon double bond (C=C) stretching vibration of the methacrylate group as it is consumed during polymerization.[2]

-

Sample Preparation:

-

Prepare a mixture of TEGDMA with a suitable photoinitiator (e.g., camphorquinone (B77051) and an amine co-initiator).[6][7]

-

Place a small drop of the uncured monomer mixture onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[8]

-

For transmission measurements, a thin film of the sample can be pressed between two potassium bromide (KBr) pellets.

-

-

Instrument Parameters:

-

Data Acquisition:

-

Record a spectrum of the uncured monomer mixture. This will serve as the reference (time = 0).

-

Initiate polymerization by exposing the sample to a light-curing unit for a specified duration (e.g., 20-60 seconds).[9][10]

-

Acquire spectra at regular intervals during and after the light exposure to monitor the reaction kinetics.[8]

-

-

Data Analysis (Degree of Conversion Calculation):

-

The degree of conversion (DC) is calculated by measuring the change in the absorbance intensity of the aliphatic C=C peak (typically around 1637 cm⁻¹) relative to an internal standard peak that does not change during polymerization.[2] Common internal reference peaks include the carbonyl C=O stretching vibration (around 1720 cm⁻¹) or the C-O-C stretching vibrations.

-

The formula for calculating DC (%) is: DC (%) = [1 - (Abs_C=C_polymer / Abs_ref_polymer) / (Abs_C=C_monomer / Abs_ref_monomer)] * 100

-

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

| C=C | Stretching | 1637 | [2] |

| C=O | Stretching | ~1720 | [10] |

| C-H (aliphatic) | Stretching | 2850-3000 | |

| C-O-C | Stretching | 1100-1300 | [10] |

| C=C | Twisting | 816 | [2] |

| C=C | Wagging | 948 | [2] |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for monitoring polymerization in aqueous environments due to the weak Raman scattering of water.[11] Similar to FTIR, the degree of conversion of TEGDMA can be determined by monitoring the intensity of the C=C stretching band.[6][7]

-

Sample Preparation:

-

Instrument Parameters:

-

Spectrometer: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[4][11]

-

Laser Power: Use a low laser power to avoid sample degradation or unwanted polymerization.

-

Acquisition Time and Accumulations: These parameters should be optimized to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a Raman spectrum of the uncured monomer.

-

Initiate polymerization using a light-curing unit.

-

Collect spectra at different time points during the polymerization process.

-

-

Data Analysis (Degree of Conversion Calculation):

-

The degree of conversion is calculated using the same principle as in FTIR, by comparing the intensity of the methacrylate C=C stretching band (around 1638 cm⁻¹) to a stable reference band, such as the C-H bending mode (around 1447 cm⁻¹).[4]

-

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

| C=C | Stretching | 1638 | [4] |

| C=O | Stretching | ~1720 | |

| C-H | Bending | 1447 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). It is a powerful tool for elucidating the chemical structure of TEGDMA and for quantifying the degree of conversion.[12][13]

-

Sample Preparation:

-

For structural elucidation, dissolve a small amount of TEGDMA in a deuterated solvent (e.g., CDCl₃).[14]

-

For monitoring polymerization, the reaction can be carried out directly in an NMR tube, or samples can be taken at different time points, the reaction quenched, and then dissolved in a deuterated solvent.

-

-

Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used, with appropriate relaxation delays to ensure quantitative results.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra of the TEGDMA monomer.

-

For polymerization studies, acquire spectra at various stages of the reaction.

-

-

Data Analysis:

-

The ¹H NMR spectrum of the TEGDMA monomer will show characteristic signals for the vinyl protons (around 5.5-6.1 ppm) and the protons of the ethylene (B1197577) glycol chain.[15]

-

The ¹³C NMR spectrum will show signals for the vinyl carbons and the carbons of the glycol chain.

-

The degree of conversion can be calculated by integrating the signals of the vinyl protons in the monomer and comparing them to the integrated signals of a reference group within the molecule that remains unchanged during polymerization (e.g., the methylene (B1212753) protons of the glycol chain).

-

| Proton Environment | Chemical Shift (ppm) |

| Vinyl Protons (C=CH₂) | ~6.1 and ~5.5 |

| Methylene Protons (-O-CH₂-CH₂-O-) | ~3.6-3.8 |

| Methylene Protons (-C(=O)-O-CH₂-) | ~4.3 |

| Methyl Protons (-C(CH₃)=) | ~1.9 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of TEGDMA using the spectral techniques described in this guide.

Figure 2: Workflow for TEGDMA Characterization.

Conclusion

The spectral analysis techniques of FTIR, Raman, and NMR spectroscopy are indispensable for the comprehensive characterization of this compound. They provide valuable information on the chemical structure, functional groups, and polymerization kinetics of this important monomer. By following the detailed experimental protocols and data analysis procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize these techniques to ensure the quality and performance of TEGDMA-based materials. The quantitative data and workflows presented herein serve as a practical resource for the successful application of these analytical methods.

References

- 1. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In-situ Raman spectroscopy investigation on the effect of heat treatment on a UDMA-TEGDMA copolymer nanocomposite doped with gold nanorods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. Selected Spectroscopic Techniques for Surface Analysis of Dental Materials: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy | Pocket Dentistry [pocketdentistry.com]

- 7. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modelling ATR-FTIR Spectra of Dental Bonding Systems to Investigate Composition and Polymerisation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation | MDPI [mdpi.com]

- 10. comum.rcaap.pt [comum.rcaap.pt]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of a dimethacrylate copolymer (bis-GMA and TEGDMA) network by DSC and 13C solution and solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound(109-16-0) 1H NMR [m.chemicalbook.com]

- 14. This compound | C14H22O6 | CID 7979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Biocompatibility and Cytotoxicity of TEGDMA

Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity dimethacrylate monomer frequently used as a diluent in dental resin composites to enhance handling properties and improve filler incorporation.[1][2] However, incomplete polymerization can lead to the leaching of unreacted TEGDMA, raising concerns about its biocompatibility and potential cytotoxic effects on surrounding oral tissues.[3][4] This technical guide provides a comprehensive overview of the in vitro biocompatibility and cytotoxicity of TEGDMA, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Cytotoxicity of TEGDMA: A Quantitative Overview

The cytotoxicity of TEGDMA is both concentration- and time-dependent, and it varies among different cell types.[5][6] The following tables summarize the quantitative data from various in vitro studies on the effects of TEGDMA on cell viability and membrane integrity.

Table 1: Effect of TEGDMA on Cell Viability (MTT and WST-1 Assays)

| Cell Type | TEGDMA Concentration (mM) | Exposure Time (hours) | % Reduction in Cell Viability | Reference |

| Human Pulp Cells | 1.5 | 24 | Significant cell death | [5] |

| Human Pulp Cells | 3 | 24 | Significant cell death | [5] |

| Human Pulp Cells | 3 | 48 | ~80% | [7] |

| Human Gingival Fibroblasts | 1.2 +/- 0.9 | 24 | 50% (TC50) | [8][9] |

| Human Pulpal Fibroblasts | 2.6 +/- 1.1 | 24 | 50% (TC50) | [8][9] |

| Human Gingival Fibroblasts | ≥ 1.0 | 24 | Significant reduction | [10] |

| Human Melanocytes | 2 | 72 | 44.26% | [11] |

| Human Pulmonary Cells (A549) | 1.83 | Not Specified | 50% (EC50) | [4][12] |

| THP-1 Monocytes | ≥ 1.25 | 10 | Decreased cell-reducing potential | [6][13] |

| THP-1 Monocytes | 0.5 | 48 | Significant reduction | [14] |

| THP-1 Monocytes | 8 | 48 | ~10-fold decrease in viable cells | [14] |

Table 2: Effect of TEGDMA on Cell Membrane Integrity (LDH Assay)

| Cell Type | TEGDMA Concentration (mM) | Exposure Time (hours) | % Increase in LDH Leakage | Reference |

| Human Melanocytes | 2 | 72 | 45% | [11] |

| Human Melanocytes | 3 | Not Specified | 50% | [11] |

Mechanisms of TEGDMA-Induced Cytotoxicity

TEGDMA exerts its cytotoxic effects through a variety of mechanisms, including the induction of apoptosis and necrosis, cell cycle arrest, generation of oxidative stress, and modulation of inflammatory responses.

TEGDMA has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in a concentration-dependent manner.[14][15] At lower concentrations, apoptosis is often the predominant mode of cell death, while higher concentrations can lead to a shift towards necrosis.[15]

Table 3: Induction of Apoptosis and Necrosis by TEGDMA

| Cell Type | TEGDMA Concentration (mM) | Exposure Time (hours) | Apoptotic/Necrotic Effects | Reference |

| THP-1 Monocytes | 0.5 - 8 | 48 | Apoptotic effect at all concentrations | [14][16] |

| THP-1 Monocytes | 1 | 48 | Significant increase in necrotic cells | [14] |

| THP-1 Monocytes | 4 | 48 | Maximum apoptotic effect | [14] |

| Human Primary Pulp Cells | > 0.5 | 24 | Dose-related increase in apoptosis | [17] |

| Human Primary Pulp Cells | 1 | 24 | Two-fold increase in apoptotic cells | [14] |

| Human Gingival Fibroblasts | 5 | 24 | ~28% apoptotic cells | [18] |

| Human Gingival Fibroblasts | 7.5 | 24 | ~49% apoptotic cells, significant necrosis | [18] |

| Murine Macrophages (RAW264.7) | Dose-dependent | Not Specified | Increase in sub-G0/G1 phase, DNA laddering |

The apoptotic process induced by TEGDMA involves both caspase-dependent and caspase-independent pathways.[5][19] Activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3 has been observed, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways.[5] Furthermore, TEGDMA can induce endoplasmic reticulum stress, leading to the activation of caspase-12, and can also trigger the release of Apoptosis-Inducing Factor (AIF), initiating a caspase-independent apoptotic pathway.[5][19]

TEGDMA can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at different phases. This disruption of cell cycle regulation can inhibit cell proliferation and contribute to cytotoxicity.[20][21][22]

Table 4: Effects of TEGDMA on the Cell Cycle

| Cell Type | TEGDMA Concentration (mM) | Effect on Cell Cycle | Reference |

| V79 Chinese Hamster Lung Fibroblasts | Not Specified | p53-independent delay | [20] |

| N1 Human Skin Fibroblasts | 0.5 - 3.0 | Reversible block in G1 phase | [20] |

| Human Pulp Cells | 1.5 - 3.0 | Increase in G2 phase cells | [20] |

| RAW264.7 Mouse Macrophages | 1 | Delay in G1 phase (85.3% of cells in G1 vs. 47.4% in control) | [21][22] |

| Human Dental Pulp Cells | 2.5 | Cell cycle deregulation, decreased cdc2, cyclin B1, cdc25C expression, increased p21 expression | [23] |

A key mechanism underlying TEGDMA cytotoxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a depletion of intracellular antioxidants, primarily glutathione (B108866) (GSH).[8][24][25]

Table 5: TEGDMA-Induced Oxidative Stress

| Cell Type | TEGDMA Concentration (mM) | Effect on Oxidative Stress | Reference |

| Human Gingival and Pulpal Fibroblasts | 0.1 - 3 | Drastic depletion of cellular glutathione (GSH) starting at 15-30 min, almost complete at 4-6 h. Late production of reactive oxygen species (ROS) at 3-4 h. | [8] |

| Human Gingival Fibroblasts | 0.5 - 7.5 | Rapid decrease in intracellular GSH to 30-50% of controls within 2-6 h, even at subtoxic concentrations. | [25][26] |

| Human Gingival Fibroblasts | ≥ 1.0 | Concentration-dependent decrease in GSH pool. | [10] |

The depletion of GSH, a critical intracellular antioxidant, appears to be an early event in TEGDMA-induced toxicity, preceding the detectable production of ROS.[8][26] This suggests that GSH depletion may be a primary cause of the subsequent oxidative stress and cell damage.

TEGDMA can modulate the inflammatory response in various immune cells, which can contribute to the overall biological reaction to dental materials.

Table 6: Effects of TEGDMA on Inflammatory Responses

| Cell Type | TEGDMA Concentration (µM) | Effect on Inflammatory Mediators | Reference |

| Human Peripheral Blood Mononuclear Cells | 500 - 1000 | Increased production of pro-inflammatory cytokines (TNF-α, GRO-α, IL-1β, IL-6, IL-8, IL-18) and anti-inflammatory cytokines (IL-1Ra, IL-10). | [27] |

| Neutrophils | Not Specified | Significantly increased release of IL-8. | [28][29] |

| Human Melanocytes | 500 - 1000 | Suppressed LPS-induced IL-6 secretion. | [11] |

| Human Dental Pulp Cells | 2500 - 5000 | Increased expression of COX-2 and production of PGE2 and PGF2α. | [23] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for assessing the in vitro cytotoxicity of TEGDMA.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Expose cells to various concentrations of TEGDMA for the desired time period.

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.[23][30]

-

-

WST-1 (Water-Soluble Tetrazolium salt-1) Assay:

-

Follow a similar procedure to the MTT assay for cell seeding and TEGDMA exposure.

-

Add WST-1 reagent to each well and incubate. WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases.

-

Measure the absorbance of the colored formazan product at a wavelength of approximately 450 nm.

-

Cell viability is calculated relative to the control group.[5][7]

-

-

Lactate (B86563) Dehydrogenase (LDH) Assay:

-

Culture cells and expose them to TEGDMA as in the viability assays.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).

-

The amount of LDH released is proportional to the number of damaged cells.[11]

-

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:

-

After TEGDMA treatment, harvest the cells (including both adherent and floating cells).

-

Wash the cells with a binding buffer.

-

Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.[17][18]

-

-

Propidium Iodide (PI) Staining with Flow Cytometry:

-

Harvest cells after TEGDMA exposure.

-

Fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a PI solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their DNA content.[20][23]

-

-

Monobromobimane (mBBr) Fluorescence Assay:

-

Culture cells in a multi-well plate and expose them to TEGDMA.

-

Lyse the cells to release intracellular contents.

-

Add monobromobimane, which is non-fluorescent but becomes fluorescent upon binding to GSH.

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

The fluorescence intensity is proportional to the intracellular GSH concentration.[10][26]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant after TEGDMA treatment.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme into a colored product.

-

Measure the absorbance of the colored product using a microplate reader.

-

The absorbance is proportional to the concentration of the cytokine in the sample.[23][28][29]

-

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key signaling pathways and logical relationships involved in TEGDMA-induced cytotoxicity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. elsodent.com [elsodent.com]

- 4. researchgate.net [researchgate.net]

- 5. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Additive effects of TEGDMA and hydrogenperoxide on the cellular glutathione content of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Evaluation of Dental Resin Monomers, this compound (TEGDMA), and 2-Hydroxyethyl Methacrylate (HEMA) in Primary Human Melanocytes: A Pilot Study [mdpi.com]

- 12. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medicinaoral.com [medicinaoral.com]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxic effects of TEGDMA on THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TEGDMA causes apoptosis in primary human gingival fibroblasts - ProQuest [proquest.com]

- 19. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of this compound on the cell cycle of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Influence of TEGDMA on the mammalian cell cycle in comparison with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Influence of TEGDMA on the mammalian cell cycle in comparison with chemotherapeutic agents | Pocket Dentistry [pocketdentistry.com]

- 23. Effect of this compound on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Effect of TEGDMA on the intracellular glutathione concentration of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound: adjuvant properties and effect on cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The effects of the dental methacrylates TEGDMA, Bis-GMA, and UDMA on neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Pattern of cell death after in vitro exposure to GDMA, TEGDMA, HEMA and two compomer extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Analysis of Triethylene Glycol Dimethacrylate (TEGDMA) Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dimethacrylate (TEGDMA) is a widely utilized co-monomer in resin-based dental materials and other biomedical applications. Its primary function is to reduce the viscosity of the polymer matrix, facilitating handling and improving the incorporation of filler particles. However, incomplete polymerization and subsequent degradation of the polymer matrix in the physiological environment can lead to the release of unreacted TEGDMA and its byproducts.[1][2] These leachable substances can interact with surrounding tissues, potentially causing adverse biological effects, including cytotoxicity and inflammation.[3] This technical guide provides a comprehensive overview of the degradation products of TEGDMA, methods for their analysis, and the cellular signaling pathways affected by these compounds.

TEGDMA Degradation Pathways

TEGDMA can degrade through hydrolytic and enzymatic pathways. The ester linkages in the TEGDMA molecule are susceptible to cleavage, particularly in the aqueous environment of the oral cavity, which is rich in enzymes like cholesterol esterase and pseudocholinesterase.[4][5]

Major Degradation Products:

-

Triethylene Glycol (TEG): Formed by the hydrolysis of both ester linkages.

-

Methacrylic Acid (MA): Released upon the cleavage of the ester bonds.[6]

-

2,3-Epoxymethacrylic Acid (2,3-EMA): A metabolic byproduct that has demonstrated significant cytotoxicity.[1]

-

Formaldehyde: Can be released through oxidative degradation of the polymer network.[1]

Quantitative Analysis of TEGDMA and its Degradation Products

The quantification of TEGDMA and its degradation products is crucial for assessing the biocompatibility and safety of TEGDMA-containing materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Data Presentation: Quantitative Release and Cytotoxicity

The following tables summarize quantitative data on the release of unreacted TEGDMA from dental composites and the cytotoxicity of TEGDMA and its degradation products.

Table 1: Release of Unreacted TEGDMA from Dental Composites

| Immersion Medium | Incubation Time | TEGDMA Concentration (µg/mL) | Reference(s) |

| Distilled Water | 48 hours | 11.0 ± 0.5 | [7][8] |

| Ringer's Solution | 48 hours | 13.4 ± 0.5 | [7][8] |

| Human Saliva | 48 hours | 28.3 ± 0.5 | [7][8] |

Table 2: Cytotoxicity of TEGDMA and its Degradation Products (EC50 Values)

| Compound | EC50 (mmol/L) | 95% Confidence Interval | Cell Line | Reference(s) |

| 2,3-Epoxymethacrylic Acid (2,3-EMA) | 1.65 | 1.28 - 2.13 | A549 | [1][2] |

| This compound (TEGDMA) | 1.83 | 1.46 - 2.30 | A549 | [1][2] |

| Methacrylic Acid (MA) | 4.91 | 4.22 - 5.71 | A549 | [1][2] |

| Paraformaldehyde (PFA) | 5.48 | 4.56 - 6.58 | A549 | [1][2] |

| Triethylene Glycol (TEG) | No cytotoxic effects up to 10mM | - | A549 | [1][2] |

Experimental Protocols

Protocol 1: HPLC Analysis of TEGDMA and Degradation Products

This protocol outlines a general method for the quantification of TEGDMA and its degradation products using reverse-phase HPLC.

1. Sample Preparation:

- Elution: Immerse the polymerized resin-based material in a suitable solvent (e.g., 75% ethanol/water, acetonitrile (B52724)/water) at a standardized surface area-to-volume ratio.[2] Incubate at 37°C for a defined period (e.g., 24 hours, 7 days).[9]

- Extraction: For cellular uptake studies, cells are lysed, and proteins are precipitated. The supernatant is then collected for analysis.

- Standard Preparation: Prepare a series of standard solutions of TEGDMA, TEG, MA, and 2,3-EMA of known concentrations in the mobile phase.

2. HPLC Conditions:

- Instrument: Agilent Technologies HPLC system or equivalent.[2]

- Column: C18 reverse-phase column (e.g., Waters Corporation, 250 mm x 4.6 mm, 5 µm particle size).[2][10]

- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 65:35 or 75:25 v/v).[2][10] For mass spectrometry compatibility, replace any non-volatile acids with formic acid.

- Flow Rate: 1.0 mL/min.[2][10]

- Detection: UV detector at a wavelength of 205 nm or 208 nm.[2][9]

- Injection Volume: 10-20 µL.[2][10]

3. Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: GC-MS Analysis of TEGDMA and Degradation Products

This protocol provides a general method for the analysis of volatile and semi-volatile degradation products.

1. Sample Preparation:

- Extraction: Use solid-phase microextraction (SPME) for direct extraction from aqueous samples like saliva or cell culture media.[7] Immerse the SPME fiber for a defined time (e.g., 15 minutes).[7]

- Derivatization: For non-volatile compounds like TEG and MA, derivatization to increase volatility may be necessary.

- Standard Preparation: Prepare standard solutions of the analytes in a suitable solvent.

2. GC-MS Conditions:

- Instrument: Gas chromatograph coupled to a mass spectrometer.

- Column: A suitable capillary column (e.g., SPB®-624, 60 m × 0.32 mm, 1.80 μm film thickness for glycols).[11]

- Carrier Gas: Helium.[12]

- Injection: Splitless injection.[12]

- Temperature Program: An appropriate temperature gradient to separate the compounds of interest.

- Mass Spectrometry: Electron ionization (EI) source.[12] Scan a mass range suitable for the target analytes.

3. Data Analysis:

- Identify the compounds based on their retention times and mass spectra by comparing them to standards and library data (e.g., NIST).

- Quantify the analytes using an internal or external standard method.

Visualization of Cellular Pathways and Workflows

Signaling Pathways Affected by TEGDMA

TEGDMA and its degradation products can induce cellular stress and apoptosis through various signaling pathways.

Caption: Cellular signaling pathways affected by TEGDMA exposure.

Experimental Workflow for TEGDMA Degradation Analysis

The following diagram illustrates a typical workflow for the analysis of TEGDMA degradation products.

Caption: General workflow for TEGDMA degradation product analysis.

Conclusion

The degradation of TEGDMA-based materials is a complex process that can result in the release of several potentially cytotoxic byproducts. A thorough understanding of the degradation pathways and the biological effects of these compounds is essential for the development of safer and more durable biomaterials. The analytical methods and cellular pathways detailed in this guide provide a framework for researchers and professionals to investigate the biocompatibility of TEGDMA-containing products and to develop strategies to mitigate potential adverse effects. Continued research is necessary to fully elucidate the long-term biological consequences of exposure to TEGDMA degradation products and to develop new materials with improved degradation resistance.

References

- 1. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Biodegradation of a dental composite by esterases: dependence on enzyme concentration and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic degradation of BISGMA/TEGDMA-polymers causing decreased microhardness and greater wear in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TEGDMA (this compound) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aaem.pl [aaem.pl]

- 10. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In--Depth Technical Guide on the Interaction of Triethylene Glycol Dimethacrylate (TEGDMA) with Dental Pulp Cells and Tissues

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive analysis of the molecular and cellular interactions between the dental resin monomer triethylene glycol dimethacrylate (TEGDMA) and dental pulp. It covers key toxicological endpoints including cytotoxicity, oxidative stress, genotoxicity, inflammatory responses, and impairment of mineralization, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction

This compound (TEGDMA) is a low-viscosity dimethacrylate monomer frequently used in dental restorative materials, such as composites and bonding agents, to enhance handling properties and facilitate polymerization. However, the polymerization process is often incomplete, leading to the leaching of unreacted TEGDMA monomers.[1] Due to its hydrophilic nature and low molecular weight, TEGDMA can diffuse through dentinal tubules, particularly in deep cavities, reaching the dental pulp in concentrations that can be cytotoxic (in the millimolar range).[2][3] This direct interaction with dental pulp cells and tissues can trigger a cascade of adverse biological responses, including cell death, inflammation, and impaired tissue repair, compromising the vitality and regenerative capacity of the pulp.[4][5] This document provides a detailed examination of these interactions.

Cytotoxicity and Induction of Cell Death

TEGDMA exerts significant cytotoxic effects on dental pulp cells, including human dental pulp stem cells (DPSCs) and fibroblasts, in a concentration- and time-dependent manner.[2] High concentrations of TEGDMA induce overt cell death through both necrosis and apoptosis, while lower, sub-lethal concentrations can still initiate apoptotic pathways and other cellular dysfunctions.[6][7]

Mechanisms of Apoptosis

TEGDMA is known to activate multiple apoptotic signaling pathways simultaneously in dental pulp cells.

-

Intrinsic (Mitochondrial) Pathway: This is a primary mechanism of TEGDMA-induced apoptosis.[1] The process is initiated by oxidative stress and the overproduction of mitochondrial reactive oxygen species (mtROS).[1] This leads to the depolarization of the mitochondrial membrane, inhibition of ATP synthesis, and the release of pro-apoptotic factors like Cytochrome c into the cytosol.[1][3] Key proteins involved include members of the Bcl-2 family (e.g., Bid, Bim) and the activation of initiator caspase-9, which subsequently activates the executioner caspase-3.[1][8]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests TEGDMA also activates the extrinsic pathway, characterized by the activation of caspase-8.[2][8]

-

Endoplasmic Reticulum (ER) Stress Pathway: TEGDMA can induce stress in the endoplasmic reticulum, leading to the activation of caspase-12, another initiator caspase that contributes to the apoptotic cascade.[2]

-

Caspase-Independent Pathway: In addition to caspase-dependent mechanisms, TEGDMA also promotes the production of Apoptosis-Inducing Factor (AIF), which translocates to the nucleus to induce DNA fragmentation in a caspase-independent manner.[2]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of TEGDMA on dental pulp cells as reported in various studies.

| Parameter Assessed | Cell Type | TEGDMA Concentration | Exposure Time | Result | Reference |

| Cell Viability (MTT/WST-1 Assay) | Human Dental Pulp Cells | 1.5 mM, 3 mM | 24 hours | Significant decrease in cell viability | [2] |

| Human Pulp Fibroblasts | ≥ 0.50 mM | 24 hours | Significant cytotoxicity observed | [8] | |

| Human Dental Pulp Cells | 2 mM, 4 mM, 8 mM | 24 hours | Decreased total cellular protein (indicator of cytotoxicity) | [9][10] | |

| Apoptosis (Annexin V/PI Staining) | Human Dental Pulp Cells | > 0.5 mmol/L | 24 hours | Dose-related increase in apoptosis | [7] |

| Human Dental Pulp Cells | 0.3 mM, 1 mM, 3 mM | 24 hours | Dose-dependent increase in apoptosis | [4] | |

| Apoptotic Protein Activation | Human Pulp Cells | 0.1 - 3 mM | 24 hours | Activation of Caspase-8, -9, -3, -12; Increased AIF | [2] |

| Human Pulp Fibroblasts | 0.25 mM | 24 hours | Increased Bid, Bim, Caspase-3, Caspase-8, Cytochrome c | [8] |

Experimental Protocols

2.3.1 Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate human dental pulp cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

TEGDMA Exposure: Treat cells with various concentrations of TEGDMA (e.g., 0-5 mmol L⁻¹) for a specified duration (e.g., 24 hours).[6]

-

MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

2.3.2 Apoptosis Detection (Annexin V/PI Dual Staining)

-

Cell Culture and Treatment: Culture and treat dental pulp cells with TEGDMA as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-